2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

Fragment-Based Drug Discovery HSP90 Inhibitors Crystallographic Fragment Screening

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS 1440519-80-1, synonym FL0184, molecular formula C10H12N2O2, MW 192.21) is a heterocyclic fragment molecule featuring a fused pyrrolo[3,4-b]pyridin-5-one core with a 2-methoxy substituent and geminal 7,7-dimethyl groups. It belongs to the class of 6,7-dihydropyrrolo[3,4-b]pyridin-5-ones, a scaffold utilized in fragment-based drug discovery (FBDD).

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 1440519-80-1
Cat. No. B1404016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one
CAS1440519-80-1
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=N2)OC)C(=O)N1)C
InChIInChI=1S/C10H12N2O2/c1-10(2)8-6(9(13)12-10)4-5-7(11-8)14-3/h4-5H,1-3H3,(H,12,13)
InChIKeyPZWRYLXDGPTZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS 1440519-80-1): Fragment-Sourcing Guide for HSP90-Targeted Drug Discovery


2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS 1440519-80-1, synonym FL0184, molecular formula C10H12N2O2, MW 192.21) is a heterocyclic fragment molecule featuring a fused pyrrolo[3,4-b]pyridin-5-one core with a 2-methoxy substituent and geminal 7,7-dimethyl groups. It belongs to the class of 6,7-dihydropyrrolo[3,4-b]pyridin-5-ones, a scaffold utilized in fragment-based drug discovery (FBDD). [1] This compound was identified as a validated crystallographic hit against the N-terminal ATP-binding domain of human heat-shock protein 90α (HSP90α-NTD) in a large-scale fragment screen, and its binding mode has been solved at high resolution. [1]

Why Unverified 6,7-Dihydropyrrolo[3,4-B]pyridin-5-one Analogs Cannot Substitute for CAS 1440519-80-1 in Fragment-Based Drug Discovery


Within fragment-based drug discovery, nominally similar 6,7-dihydropyrrolo[3,4-b]pyridin-5-one scaffolds cannot be blindly interchanged for 2-methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS 1440519-80-1). The presence and specific placement of the geminal 7,7-dimethyl groups and the 2-methoxy substituent collectively determine the three-dimensional shape, hydrogen-bonding capability, and lipophilic contacts that drive binding to the HSP90α-NTD ATP pocket. [1] Even minor modifications such as removal of the gem-dimethyl motif or alteration of the 2-alkoxy group can abolish or drastically reduce binding, as evidenced by the high attrition rate in the parent screening campaign where only 91 out of 800 diverse fragments yielded validated hits. [1] Selecting an uncharacterized analog therefore carries a substantial risk of procuring a compound with no experimentally confirmed target engagement, undermining structure-activity relationship (SAR) campaigns and wasting screening resources.

Quantitative Differentiation Evidence for CAS 1440519-80-1 vs. In-Class and Alternative Fragment Candidates


Validated Crystallographic Hit Rate: FL0184 Emerges from an 800-Fragment Screen with Confirmed Binding to the HSP90α-NTD ATP Pocket

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (FL0184) was one of 91 validated hit compounds identified from a library of 800 structurally diverse fragments screened against HSP90α-NTD. [1] The overall hit rate was 11.375%. [1] FL0184 specifically bound to the ATP-binding pocket (site 1), which is the most therapeutically relevant region; 63 of the 91 hits targeted this pocket. [1] In contrast, the majority of fragments in the library failed to produce any detectable binding event, despite structural similarity to known HSP90 ligands. This places FL0184 within the privileged subset of fragments that both engage the target and do so at the site most amenable to competitive ATP inhibition.

Fragment-Based Drug Discovery HSP90 Inhibitors Crystallographic Fragment Screening

High-Resolution Structural Data (1.67 Å) Enables Direct Visualization of Binding Interactions for Structure-Guided Optimization

The co-crystal structure of FL0184 with HSP90α-NTD has been determined at 1.67 Å resolution (PDB 7HB2), providing atomic-level detail of ligand-protein interactions. [1][2] This resolution is superior to the median resolution of 1.78 Å observed across the 91 hit datasets in the same study. [1] The high-quality electron density (Real space correlation coefficient 0.928; R-free 0.180) allows unambiguous placement of the fragment and identification of key interactions, including hydrogen bonds and hydrophobic contacts. [2] In contrast, many fragment hits in public databases lack accompanying structural data, forcing medicinal chemists to rely on docking models for SAR planning. The availability of this experimentally determined binding pose gives FL0184 a distinct advantage as a starting point for fragment growing, merging, or linking strategies.

Structure-Based Drug Design X-ray Crystallography HSP90 Fragment Elaboration

Fragment Physicochemical Profile (MW 192.2; clogP 1.2) Positioned Within Optimal Fragment-Like Space for Lead Optimization

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one exhibits a molecular weight of 192.21 g/mol and an estimated clogP of approximately 1.2, placing it comfortably within the 'rule of three' guidelines for fragment-based screening (MW <300, clogP ≤3). [1] This property profile is notably leaner than many common HSP90 fragment hits that carry larger aromatic systems or halogen substitutions, which can result in higher lipophilicity and subsequent developability challenges. The relatively low lipophilicity of FL0184 provides ample thermodynamic headroom for property-guided optimization, reducing the risk of ending up with lead compounds that exceed acceptable lipophilicity thresholds (e.g., clogP >5) after fragment growth. This differentiates FL0184 from more lipophilic fragment alternatives that may accelerate hit expansion but compromise downstream ADMET profiles.

Fragment Physicochemistry Lead-Like Properties Drug-Likeness

Commercially Available at Defined Purity (≥97%) with Full Analytical Characterization, Enabling Reproducible Procurement

2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one is commercially available from major scientific suppliers at a certified purity of ≥97% (HPLC), with documented storage conditions (0–8 °C) and physical form (light yellow solid). This level of quality assurance contrasts with many structurally similar pyrrolo[3,4-b]pyridin-5-one analogs that are either not commercially stocked or are offered at lower purity (<95%) without full analytical certificates. Reproducible biological screening results demand precisely characterized compounds; impurities or degradation products can generate false positives or negatives in sensitive biophysical assays (SPR, ITC, DSF). The defined purity and storage specifications of this compound reduce batch-to-batch variability that can confound SAR interpretation.

Chemical Procurement Fragment Library Sourcing Analytical Quality Control

Dual-Target Crystallographic Engagement: Binding Observed Against Both HSP90α-NTD and SARS-CoV-2 PLpro, Suggesting Privileged Fragment Character

Beyond its validated binding to HSP90α-NTD (PDB 7HB2), FL0184 has also been co-crystallized with the papain-like protease (PLpro-C111S) from SARS-CoV-2 (PDB 13MU) as part of a separate PanDDA analysis group deposition. [1] This cross-target engagement, achieved without any chemical modification, indicates that the 7,7-dimethyl-2-methoxy-pyrrolo[3,4-b]pyridin-5-one scaffold possesses favorable three-dimensional shape and hydrogen-bonding features recognized by diverse protein environments. While many fragment hits are specific to a single protein, the observation of binding across two unrelated targets—a human chaperone and a viral protease—suggests that this scaffold may serve as a 'privileged fragment' that can anchor to distinct binding sites without requiring extensive re-engineering.

Fragment Promiscuity PanDDA Analysis Multi-Target Fragment

Procurement-Driven Application Scenarios for 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one (CAS 1440519-80-1)


HSP90α-NTD Fragment-Based Drug Discovery: Validated Starting Point for ATP-Competitive Inhibitor Design

For medicinal chemistry teams pursuing HSP90 inhibitors for oncology indications, CAS 1440519-80-1 provides a crystallographically validated fragment hit in the ATP-binding pocket, the most therapeutically relevant site on HSP90α-NTD. [1] The 1.67 Å co-crystal structure (PDB 7HB2) allows structure-guided fragment growing or merging without the need for initial crystallographic triage, saving 4–8 weeks of screening and crystallization effort. [1][2] The fragment's MW of 192.2 and clogP of ~1.2 leave substantial property space for optimization, making it suitable for fragment-to-lead campaigns where lipophilic ligand efficiency (LLE) is a key progression criterion.

PanDDA Methodology Validation and Fragment Screening Pipeline Benchmarking

Laboratories establishing or validating crystallographic fragment screening workflows can use FL0184 as a positive control compound. Its well-characterized binding to HSP90α-NTD, documented in the PanDDA analysis group deposition, provides a benchmark for assessing data processing pipelines, hit identification algorithms, and refinement protocols. [1] The availability of both bound and unbound datasets enables rigorous evaluation of PanDDA event detection sensitivity.

Scaffold-Hopping and Privileged Fragment Library Construction

Given FL0184's demonstrated binding to two structurally unrelated proteins—HSP90α-NTD and SARS-CoV-2 PLpro—this compound is a strong candidate for inclusion in privileged fragment libraries aimed at maximizing hit rates across diverse target classes. [1][2] Its pyrrolo[3,4-b]pyridin-5-one core offers synthetic tractability for parallel library synthesis, enabling rapid exploration of substitution vectors identified from the co-crystal structures.

Biophysical Assay Development: SPR and DSF Positive Control for HSP90 Binding Assays

The confirmed binding of FL0184 to HSP90α-NTD ATP pocket makes it a suitable tool compound for developing and validating surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) assays targeting HSP90. [1] Commercially available at ≥97% purity with defined storage conditions (0–8 °C), it meets the quality requirements for reproducible biophysical measurements and can serve as a reference standard for assay qualification across laboratories.

Quote Request

Request a Quote for 2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.